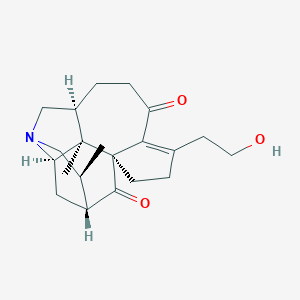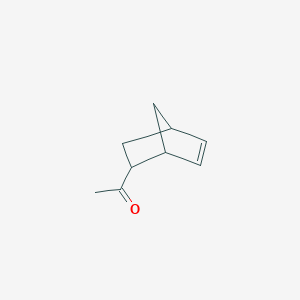
1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and analogues of imidazolidin-2-one and piperidine, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their pharmacological properties, including anti-tumor, anti-Alzheimer's, and antimicrobial activities . The structural modifications of these compounds have been shown to influence their biological activities and interactions with different receptors .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including cyclocondensation, nucleophilic reactions, and protection/deprotection strategies . For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate . Similarly, the synthesis of N-benzylated imidazolidin-2-one derivatives was based on the structure of the lead compound donepezil, with modifications to the head and tail moieties .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, mass spectrometry, and X-ray diffraction . These studies have provided insights into the conformational aspects of the molecules, which are crucial for their biological activity. For example, the crystal structures of arylidene-imidazolone derivatives revealed different conformations of the substituents at the N atoms of the piperazine ring, which could influence their pharmacological actions .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their pharmacological evaluations. For instance, the anti-tumor activity of thiazolidin-4-ones was associated with the induction of cell death through necrosis and late apoptosis mechanisms . Additionally, the interaction of imidazolidine-4-one derivatives with penicillin-binding proteins and MecR1 was suggested as a possible mechanism of action for restoring antibiotic efficacy in methicillin-resistant Staphylococcus aureus (MRSA) .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallinity, and stability, are influenced by their molecular structures and the presence of different functional groups. The hydrochloride salts of these compounds, for example, are likely to have improved water solubility compared to their free base forms . The presence of substituents such as halogens can also affect the lipophilicity and, consequently, the pharmacokinetics of these molecules .
Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of novel derivatives that have potential as antimicrobial agents .
- Methods of Application or Experimental Procedures : The compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1- (piperidin-4-yl)-1 H -benzo [ d ]imidazol-2 (3 H )-one in the presence of Ti (OiPr) 4 and NaBH 3 CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .
- Results or Outcomes : These compounds were found to have promising antibacterial and antifungal activity .
properties
IUPAC Name |
1-piperidin-4-ylimidazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-10-5-6-11(8)7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCRZQUYAZXXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride | |
CAS RN |
128225-38-7 |
Source


|
| Record name | 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














